molecular formula C8H7ClO3 B1581313 Carbonochloridic acid, 4-methoxyphenyl ester CAS No. 7693-41-6

Carbonochloridic acid, 4-methoxyphenyl ester

Cat. No. B1581313
CAS RN: 7693-41-6
M. Wt: 186.59 g/mol
InChI Key: CCFSGQKTSBIIHG-UHFFFAOYSA-N
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Description

“Carbonochloridic acid, 4-methoxyphenyl ester” is a chemical compound with the molecular formula C8H7ClO3 . It is also known by other names such as 4-methoxyphenyl chloroformate . The compound appears as a clear colorless to pale yellow liquid .


Molecular Structure Analysis

The molecular weight of “Carbonochloridic acid, 4-methoxyphenyl ester” is 186.591 g/mol . The InChI Key for this compound is CCFSGQKTSBIIHG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a clear colorless to pale yellow liquid . It has a molecular weight of 186.591 g/mol . The density of the compound is 1.25g/mL and it has a refractive index of 1.5220 to 1.5260 (20°C, 589nm) .

Scientific Research Applications

Safety and Hazards

“Carbonochloridic acid, 4-methoxyphenyl ester” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Mechanism of Action

Target of Action

4-Methoxyphenyl chloroformate is a versatile reagent used in organic synthesis. Its primary targets are alcohols, thiols, and amines . It is used for the activation of these functional groups for the formation of carbonates and carbamates .

Mode of Action

The compound interacts with its targets (alcohols, thiols, and amines) by forming carbonates and carbamates . This is achieved through a process known as esterification, where the hydroxyl group of the alcohol, thiol, or amine reacts with the carbonyl group of the 4-Methoxyphenyl chloroformate .

Biochemical Pathways

The formation of carbonates and carbamates by 4-Methoxyphenyl chloroformate affects various biochemical pathways. For instance, it is used in the synthesis of novel chemotherapeutics . It is also used in the synthesis of bioconjugates containing different natural product classes .

Result of Action

The molecular and cellular effects of 4-Methoxyphenyl chloroformate’s action depend on the specific context of its use. In general, its action results in the formation of carbonates and carbamates from alcohols, thiols, and amines . These products can have various effects depending on their specific structures and the biochemical pathways they are involved in.

Action Environment

The action, efficacy, and stability of 4-Methoxyphenyl chloroformate can be influenced by various environmental factors. For instance, it is a moisture-sensitive material and should be handled under inert gas . Its reactivity can also be affected by the pH and temperature of the reaction environment. Furthermore, the presence of other compounds can influence its reactivity and the products formed.

properties

IUPAC Name

(4-methoxyphenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFSGQKTSBIIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064771
Record name Carbonochloridic acid, 4-methoxyphenyl ester
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonochloridic acid, 4-methoxyphenyl ester

CAS RN

7693-41-6
Record name 4-Methoxyphenyl carbonochloridate
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Record name Carbonochloridic acid, 4-methoxyphenyl ester
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Record name Carbonochloridic acid, 4-methoxyphenyl ester
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Record name Carbonochloridic acid, 4-methoxyphenyl ester
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Record name Carbonochloridic acid, 4-methoxyphenyl ester
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Synthesis routes and methods

Procedure details

The decarbonylation reaction was repeated in the manner as described in Example 70, except that the amount of tetraphenylphosphonium chloride was changed as set forth in Table 11, that the phenyl chloroglyoxylate was replaced with 1.396 mmol. of 4-methoxyphenyl chloroglyoxylate (4-MeO--PCG), and that the reaction temperature and reaction period were changed as set forth in Table 11. The results are also set forth in Table 11.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-methoxyphenyl chloroglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of acetate ions affect the hydrolysis of 4-methoxyphenyl chloroformate compared to 4-methoxyphenyl fluoroformate?

A: Research indicates that acetate ions have contrasting effects on the hydrolysis rates of these two compounds. While acetate ions decrease the hydrolysis rate of 4-methoxyphenyl fluoroformate, they increase the hydrolysis rate of 4-methoxyphenyl chloroformate. [] This difference arises from the formation of an intermediate mixed anhydride in both reactions. In the case of 4-methoxyphenyl chloroformate, the subsequent attack of acetate ions on this intermediate, yielding acetic anhydride and the phenol, becomes the rate-determining step. []

Q2: What evidence supports the mechanism of acetate-catalyzed hydrolysis of 4-methoxyphenyl chloroformate involving a mixed anhydride intermediate?

A: The proposed mechanism is supported by the observed sigmoid shape of the rate curves for the hydrolysis of 4-methoxyphenyl chloroformate in the presence of acetate ions. [] This shape suggests a multi-step process where an intermediate is formed and subsequently consumed. Furthermore, the contrasting behavior of 4-methoxyphenyl fluoroformate, where acetate ions slow down the hydrolysis, strengthens the argument for a mechanism involving nucleophilic attack by acetate on a mixed anhydride intermediate. []

Q3: Can 4-Methoxyphenyl chloroformate be used to synthesize glycine analogs? If so, what is its role in the synthesis?

A: Yes, 4-methoxyphenyl chloroformate can be employed in the synthesis of glycine analogs. [] It acts as a reagent to introduce a protected carboxylic acid group to an amine. Specifically, it reacts with imine derivatives, formed in earlier steps of the synthesis, to yield a carbamate intermediate. This intermediate then undergoes hydrolysis to generate the desired glycine analogs. []

Q4: How does the reactivity of 4-Methoxyphenyl chloroformate towards amines compare to other aryl chloroformates?

A: Studies investigating the aminolysis of aryl chloroformates, including 4-methoxyphenyl chloroformate, reveal valuable insights into their reactivity. Research shows that the reactions of 4-methoxyphenyl chloroformate with secondary alicyclic amines in water follow a Bronsted-type relationship. [] The observed slope (βN ≈ 0.3) suggests a mechanism where the rate-determining step involves the formation of a zwitterionic tetrahedral intermediate. [] This behavior is consistent with observations for other aryl chloroformates, suggesting a common mechanistic pathway for this class of compounds.

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